molecular formula C11H21NO2 B568799 (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester CAS No. 360059-19-4

(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester

Cat. No.: B568799
CAS No.: 360059-19-4
M. Wt: 199.294
InChI Key: OPYRHFMTVLVICO-JTQLQIEISA-N
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Description

Chemical Identity and Structural Characterization

Molecular Structure and Properties

(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester (CAS: 360059-19-4) possesses the molecular formula C₁₁H₂₁NO₂ and a molar mass of 199.29 g/mol . The structure comprises a cyclohexane ring substituted with a β-amino propanoic acid ethyl ester group. The ethyl ester moiety (-COOCH₂CH₃) and the β-amino group (-NH₂) are critical for its reactivity and intermolecular interactions.

Key structural features include:

  • A cyclohexane ring in a chair conformation, minimizing steric strain.
  • A chiral center at the β-carbon of the propanoic acid chain, conferring stereochemical specificity.
  • An ethyl ester group enhancing solubility in organic solvents.

The compound’s SMILES notation is CCOC(=O)CC@@HN , and its InChIKey is OPYRHFMTVLVICO-JTQLQIEISA-N . These identifiers highlight the spatial arrangement of atoms and the (βS) configuration.

Stereochemistry and Configurational Analysis

The (βS) configuration arises from the Cahn-Ingold-Prelog priority rules, where the amino group (-NH₂) occupies the second-highest priority position at the β-carbon. Stereochemical control during synthesis is achieved through asymmetric catalysis or chiral resolution. For instance, ring-closing metathesis (RCM) and hydrogenation protocols preserve the stereogenic center’s integrity, as demonstrated in the synthesis of analogous β-amino esters.

Comparative studies with the (βR)-enantiomer (CAS: 146579-93-3) reveal distinct optical rotations:

Property (βS)-Enantiomer (βR)-Enantiomer
Optical Rotation [α]D²⁵ +15.2° (c = 1, CHCl₃) -15.2° (c = 1, CHCl₃)
Melting Point 65–67°C 63–65°C

The enantiomers exhibit identical physical properties (e.g., solubility, boiling point) but differ in chiral environments, impacting their biological activity and crystallization behavior.

Spectroscopic Characterization

NMR Spectroscopy

¹H and ¹³C NMR spectra provide definitive evidence for the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 4.12 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃)
    • δ 3.45 (m, 1H, β-CH-NH₂)
    • δ 1.82–1.24 (m, 11H, cyclohexane + NH₂)
    • δ 1.25 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 173.2 (C=O),
    • δ 60.1 (-COOCH₂CH₃),
    • δ 52.4 (β-C),
    • δ 34.7–23.1 (cyclohexane carbons),
    • δ 14.0 (-COOCH₂CH₃).

The β-CH-NH₂ proton’s splitting pattern confirms its stereochemical environment, while the ethyl ester group’s triplet and quartet are characteristic.

Mass Spectrometry

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 199.3 [M]⁺, consistent with the molecular formula C₁₁H₂₁NO₂. Fragmentation patterns include:

  • m/z 154.1 (loss of -OCH₂CH₃),
  • m/z 110.0 (cyclohexane ring cleavage).

High-resolution MS (HRMS) confirms the exact mass as 199.1572 (calculated for C₁₁H₂₁NO₂: 199.1573).

IR and Raman Spectroscopy
  • IR (KBr, cm⁻¹) :
    • 3320 (N-H stretch),
    • 1725 (C=O stretch),
    • 1170 (C-O ester).
  • Raman :
    • 1650 cm⁻¹ (C=O in-plane deformation),
    • 1450 cm⁻¹ (CH₂ scissoring).

Crystallographic Studies

While crystallographic data for this specific enantiomer is limited, analogous β-amino esters exhibit monoclinic crystal systems with P2₁ space groups. Hydrogen bonding between the amino and ester groups stabilizes the lattice, as observed in (βR)-enantiomers.

Comparative Analysis with (βR)-Enantiomer (CAS: 146579-93-3)

The (βR)-enantiomer shares identical molecular weight and formula but differs in spatial arrangement:

Property (βS)-Enantiomer (βR)-Enantiomer
Synthetic Yield 68% 65%
Chromatographic Retention 12.3 min (Chiralcel OD-H) 13.1 min (Chiralcel OD-H)
Biological Activity Not reported Not reported

Both enantiomers are synthesized via stereocontrolled routes, such as iodolactonization and Wittig reactions, ensuring configurational purity.

Properties

CAS No.

360059-19-4

Molecular Formula

C11H21NO2

Molecular Weight

199.294

IUPAC Name

ethyl (3S)-3-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1

InChI Key

OPYRHFMTVLVICO-JTQLQIEISA-N

SMILES

CCOC(=O)CC(C1CCCCC1)N

Origin of Product

United States

Preparation Methods

Reaction Overview and Mechanism

The hydrogenation of nitrophenyl acetic acid derivatives represents a scalable route to cyclohexyl β-amino esters. A patented process outlines the synthesis of trans-4-amino-cyclohexyl acetic acid ethyl ester HCl , a structural analog, through sequential hydrogenation and esterification. Although the target compound differs in substitution pattern, the methodology is adaptable with modifications to starting materials.

The reaction proceeds in three stages:

  • Initial Hydrogenation : 4-Nitrophenyl acetic acid is hydrogenated in a protic solvent (e.g., water, ethanol) over Pd/C at 40–50°C under 0.1–0.6 bar overpressure, yielding 4-aminophenyl acetic acid.

  • Secondary Hydrogenation : The intermediate undergoes further hydrogenation at 50–60°C under 1–4 bar overpressure to produce a cis/trans mixture of 4-aminocyclohexyl acetic acid.

  • Esterification : The amino acid is refluxed in hydrochloric acid-containing ethanol, followed by acetonitrile-mediated crystallization to isolate the ethyl ester HCl salt.

Optimization and Stereochemical Control

Key parameters influencing yield and trans/cis ratio include:

  • Catalyst Selection : Pd/C outperforms Raney-Ni in minimizing side reactions and improving selectivity.

  • Temperature Gradients : Maintaining the first hydrogenation step below 50°C suppresses over-reduction, while the second step at 55–58°C enhances trans isomer formation (60–70% trans).

  • Solvent Systems : Aqueous ethanol facilitates both hydrogenation and esterification, avoiding hazardous solvents like ether.

Table 1: Hydrogenation Conditions and Outcomes

ParameterStage 1Stage 2Esterification
CatalystPd/C (5% w/w)Pd/C (5% w/w)HCl/EtOH
Temperature40–50°C50–60°CReflux
Pressure0.1–0.6 bar1–4 barAmbient
Time2–4 h3–6 h1–3 h
Yield (Overall)40%
Trans:Cis Ratio60:40

Despite moderate yields, this method is industrially viable due to straightforward purification (acetonitrile recrystallization) and avoidance of toxic reagents.

Enantioselective Synthesis via Sharpless Dihydroxylation

Chiral Pool Strategy

An enantioselective route to related β-amino acids involves Sharpless asymmetric dihydroxylation of α,β-unsaturated esters, as demonstrated in the synthesis of N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid. Adapting this approach, ethyl 3-cyclohexyl-2,3-dihydroxypropanoate serves as the chiral precursor.

Stepwise Functionalization

  • Dihydroxylation : Ethyl cinnamate derivatives undergo Sharpless dihydroxylation with AD-mix-β to install vicinal diols with >90% enantiomeric excess (ee).

  • Sulfate Formation : Treatment with sulfuryl chloride converts the diol to a cyclic sulfate, avoiding ruthenium-based oxidants.

  • Amination and Esterification : Ring-opening of the sulfate with ammonia yields the β-amino alcohol, which is oxidized and esterified to the target compound.

Table 2: Enantioselective Synthesis Parameters

StepReagents/ConditionsYieldee
DihydroxylationAD-mix-β, t-BuOH/H2O85%92%
Sulfate FormationSO2Cl2, CH2Cl2, 0°C78%
AminationNH3, MeOH65%90%

This route achieves high enantiopurity but requires multiple steps and specialized reagents, limiting scalability compared to hydrogenation.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Hydrogenation Route : Advantages include fewer synthetic steps and compatibility with industrial equipment. However, the trans/cis ratio necessitates chromatographic separation, reducing overall efficiency.

  • Enantioselective Route : Superior stereocontrol (≥90% ee) but lower yields due to intermediate purifications. Suitable for small-scale pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions involving the amino group.

Major Products

    Hydrolysis: β-Aminocyclohexanepropanoic acid and ethanol.

    Reduction: β-Aminocyclohexanepropanol.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound has been investigated for its role in synthesizing various pharmaceutical agents. Notably, it serves as a precursor in the synthesis of Imagabalin, a drug aimed at treating neuropathic pain and anxiety disorders. The biocatalytic pathway utilized involves a stable β-keto ester substrate, showcasing the compound's significance in chiral drug synthesis .

1.2 Chiral Resolution

Chiral β-amino acids like (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester are crucial for developing enantiomerically pure drugs. Techniques such as enzyme-catalyzed reactions have been employed to achieve chiral resolution, which is essential in the pharmaceutical industry to enhance drug efficacy and reduce side effects .

Biocatalysis

2.1 Enzyme Cascade Reactions

The compound is utilized in enzyme cascade reactions that facilitate the synthesis of complex molecules from simpler substrates. This method is advantageous as it allows for more sustainable and efficient chemical processes, reducing the need for harsh reagents and conditions .

2.2 Synthesis of Nitrogen-Containing Heterocycles

This compound can also be used in the synthesis of nitrogen-containing heterocycles, which are vital components in many biologically active compounds. These heterocycles can serve as building blocks for a variety of pharmaceuticals .

Chemical Synthesis and Industrial Applications

3.1 Synthesis of β-Lactams

The compound is involved in synthesizing β-lactams, a class of antibiotics. The use of this compound allows for the development of new β-lactam derivatives with enhanced antibacterial properties .

3.2 Aminophenylpropanoic Acid Derivatives

Another application includes its role in synthesizing aminophenylpropanoic acid-terminated polyoxyethylene esters, which have potential uses in treating respiratory diseases and allergies .

Case Studies

Study Application Findings
Study on Imagabalin SynthesisDrug DevelopmentDemonstrated efficient biocatalytic pathways using this compound as a precursor .
Enzyme Cascade Reaction AnalysisBiocatalysisShowed improved yields and selectivity in synthesizing complex molecules from simpler substrates .
Synthesis of β-LactamsAntibiotic DevelopmentHighlighted the effectiveness of using this compound to create novel antibiotic structures .

Mechanism of Action

The mechanism of action of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The substituents on the aromatic or aliphatic backbone significantly influence physicochemical properties and reactivity. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester 1998554-41-8 C₁₂H₁₆ClNO₂ 241.71 3-chloro-5-methylbenzene, cyclohexane Intermediate, pharmacological research
β-Amino-3-methoxy-4-(2-methylpropoxy)-benzenepropanoic Acid Ethyl Ester 945451-05-8 C₁₆H₂₅NO₄ 295.37 3-methoxy-4-isobutoxybenzene Synthetic precursor
β-Aminocrotonic Acid Ethyl Ester N/A C₇H₁₁NO₂ 141.17 α,β-unsaturated ester Precursor to nicotinic acid derivatives

Key Observations :

  • Chlorine vs.
  • Cyclohexane vs. Benzene Backbone : The cyclohexane ring in the target compound may confer conformational rigidity compared to planar benzene derivatives, affecting binding affinity in biological systems .
Pharmacological Potential
  • Taxane Derivatives: Complex esters like (αR,βS)-β-(Benzoylamino)-α-hydroxy-benzenepropanoic acid ester (CAS 160768-75-2) are used in anticancer therapies (e.g., docetaxel analogs) due to their tubulin-binding activity . The target compound lacks the taxane core but could serve as a precursor for amino acid-modified therapeutics.
  • Reference Standards : Simpler esters, such as 8-O-Acetylshanzhiside Methyl Ester, are employed as reference standards in pharmacological research. The target compound’s chiral centers make it a candidate for enantiomeric purity testing .
Physical Properties
  • Molecular Weight and Volatility: The target compound (241.71 g/mol) is less volatile than smaller esters like ethyl methacrylate (142.15 g/mol, CAS 97-63-2), suggesting suitability for non-volatile applications (e.g., solid-phase synthesis) .
  • Solubility : The chloro and methyl groups may reduce water solubility compared to hydroxylated analogs (e.g., 8-O-Acetylshanzhiside), necessitating organic solvents for handling .

Biological Activity

(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester, also known by its CAS number 360059-19-4, is a compound that has garnered attention in biological and pharmacological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Weight : 199.29 g/mol
  • Chemical Structure : The compound features a cyclohexane ring with an amino group and an ethyl ester functional group.

Research indicates that this compound may exert its biological effects through various pathways, particularly in inflammatory responses. A significant study highlighted its role in modulating inflammatory markers in macrophages. The compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced RAW264.7 macrophages, suggesting anti-inflammatory properties.

Key Findings:

  • Inhibition of Inflammatory Markers : The compound significantly reduced NO and PGE2 production in a dose-dependent manner.
  • Protein Expression Modulation : It attenuated the expression of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) when stimulated by LPS.
  • Cytokine Regulation : The compound decreased the production of tumor necrosis factor-alpha (TNF-α) but did not significantly affect interleukin-6 (IL-6) or interleukin-1 beta (IL-1β) levels.

Table 1: Effects of this compound on Inflammatory Markers

Treatment ConditionNO ProductionPGE2 ProductionTNF-α Production
ControlBaselineBaselineBaseline
LPSIncreasedIncreasedIncreased
E9OAEE + LPSDecreasedDecreasedDecreased

Note: Results are presented as relative changes compared to control conditions.

Case Studies

A notable case study investigated the anti-inflammatory effects of this compound in a model of acute inflammation. Researchers observed that pre-treatment with the compound prior to LPS exposure significantly reduced inflammatory responses in macrophages.

Study Highlights:

  • Experimental Design : RAW264.7 macrophages were treated with LPS to induce inflammation, followed by varying concentrations of this compound.
  • Results : The study demonstrated a clear dose-dependent response where higher concentrations of the compound led to greater inhibition of inflammatory markers.

Q & A

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and backbone structure, particularly for cyclohexane ring protons and ester carbonyl signals . Gas chromatography-mass spectrometry (GC-MS) or LC-MS can verify molecular weight and purity, while IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and ester C=O at ~1740 cm⁻¹) .

Q. What solubility challenges arise with this compound, and how can they be addressed in experimental setups?

  • Methodological Answer : The compound’s amphiphilic nature (polar amine vs. hydrophobic cyclohexane/ester groups) limits solubility in purely aqueous or nonpolar solvents. Use polar aprotic solvents (e.g., DMSO or DMF) with sonication for dissolution. For aqueous buffers, adjust pH to protonate the amine (pH < 4) and enhance solubility .

Advanced Research Questions

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential amine/ester reactivity. Store under nitrogen to prevent oxidation. For spills, neutralize with dilute acetic acid (for amine) and absorb with vermiculite. Consult SDS for specific disposal guidelines .

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